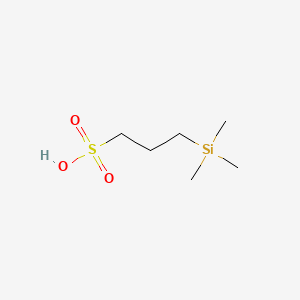

3-(Trimethylsilyl)propane-1-sulfonic acid

Beschreibung

Contextual Significance in Modern Chemical Sciences

3-(Trimethylsilyl)propane-1-sulfonic acid, and more commonly its sodium salt (sodium 3-(trimethylsilyl)propane-1-sulfonate, often abbreviated as DSS), is an organosilicon compound of notable importance in various fields of chemical research. pubcompare.ai Its molecular structure, featuring a trimethylsilyl (B98337) group at one end of a propyl chain and a sulfonic acid group at the other, imparts unique physicochemical properties that make it a valuable tool in analytical chemistry, materials science, and biochemistry. pubcompare.aihaz-map.com

The compound's significance stems from its amphiphilic nature, combining the hydrophobicity of the trimethylsilyl group with the hydrophilicity of the sulfonate group. This structure allows it to be soluble in aqueous solutions while also interacting with nonpolar entities. nih.gov This dual characteristic is central to its utility. While its most prominent role is as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy, its applications extend to the synthesis of specialized polymers and as a stabilizing agent in various laboratory contexts. pubcompare.aisigmaaldrich.com Furthermore, related compounds like 3-(trihydroxysilyl)-1-propanesulfonic acid are utilized in materials science for the surface modification of silica (B1680970) and other oxides, highlighting the broader utility of silyl-functionalized sulfonic acids in creating tailored material properties. mdpi.com

Overview of Primary Research Applications and Methodological Utility

The primary and most widespread application of this compound, particularly its sodium salt (DSS), is as an internal reference standard for ¹H NMR spectroscopy in aqueous solutions, especially deuterium (B1214612) oxide (D₂O). labsolu.cascbt.com In this capacity, it serves a similar function to tetramethylsilane (B1202638) (TMS) in organic solvents. The key advantages of DSS in aqueous media are its high water solubility and the fact that the chemical shift of its trimethylsilyl protons is largely insensitive to changes in pH and temperature. nih.gov This provides a sharp, stable, and easily identifiable signal at 0 ppm, against which the chemical shifts of other molecules in the sample can be accurately measured. carlroth.com

Beyond its role in NMR, research has explored its use in other areas. The sodium salt has been employed as a reagent in the synthesis of polyamine block-copolymers. sigmaaldrich.com Its surfactant-like properties, stemming from its amphiphilic structure, lead to self-association at higher concentrations and interactions with micelles and biological macromolecules like proteins. chemicalbook.comtcichemicals.com This behavior, while sometimes a complicating factor in its use as an inert NMR standard, also opens up avenues for its use in studying molecular interactions and in applications requiring surface-active agents. The deuterated form, this compound-d6 (DSS-d6), is also utilized in NMR studies to avoid interfering proton signals from the standard itself. nih.gov

Physicochemical Properties

The following tables provide key physicochemical data for this compound and its commonly used sodium and deuterated sodium salts.

Table 1: Properties of this compound and Its Salts

| Property | This compound | This compound sodium salt (DSS) | This compound-d6 sodium salt (DSS-d6) |

|---|---|---|---|

| CAS Number | 18173-90-5 sigmaaldrich.com | 2039-96-5 sigmaaldrich.com | 284664-85-3 nih.gov |

| Molecular Formula | C₆H₁₆O₃SSi sigmaaldrich.com | C₆H₁₅NaO₃SSi sigmaaldrich.com | C₆H₉D₆NaO₃SSi carlroth.com |

| Molecular Weight | 196.34 g/mol sigmaaldrich.com | 218.32 g/mol sigmaaldrich.com | 224.36 g/mol nih.gov |

| Appearance | - | White to slightly beige crystalline powder labsolu.ca | Solid nih.gov |

| Melting Point | - | ~165 °C (decomposes) sigmaaldrich.com | 118-120 °C nih.gov |

Research Findings on Methodological Utility

The utility of DSS as an NMR standard is well-documented, though not without limitations that have been the subject of research.

Table 2: Research Insights into the Use of DSS as an NMR Standard

| Research Focus | Key Findings |

|---|---|

| Standard for Aqueous Samples | DSS is highly water-soluble, unlike TMS, making it the standard of choice for NMR studies in D₂O, particularly for biological samples like proteins and nucleic acids. carlroth.com |

| Chemical Shift Stability | The trimethylsilyl proton signal of DSS shows negligible sensitivity to pH and temperature changes, providing a stable reference point. nih.gov |

| Interaction with Biomolecules | Studies have shown that DSS can interact with proteins, particularly those in a molten globule state, through both electrostatic and hydrophobic interactions. This can lead to concentration-dependent changes in the chemical shift of the DSS reference signal. chemicalbook.comtcichemicals.com |

| Interaction with Micelles | DSS exhibits surfactant-like behavior and can associate with detergent micelles commonly used in membrane protein NMR studies. This interaction can alter the chemical shift of the reference signal. chemicalbook.com |

| Deuterated Analogue | The deuterated version, DSS-d6, is used to provide a clean ¹H NMR spectrum, free from the minor proton signals of the standard itself, which can be important for quantitative NMR (qNMR). carlroth.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-trimethylsilylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3SSi/c1-11(2,3)6-4-5-10(7,8)9/h4-6H2,1-3H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZRAEYQIKYCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939465 | |

| Record name | 3-(Trimethylsilyl)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18173-90-5 | |

| Record name | 3-(Trimethylsilyl)-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18173-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonic acid, 3-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018173905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trimethylsilyl)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethylsilyl)propane-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trimethylsilyl)-1-propanesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N66Z24TLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Development

Established Laboratory Synthesis Routes for 3-(Trimethylsilyl)propane-1-sulfonic Acid

The most prominently documented and scientifically accepted method for the laboratory synthesis of this compound, commonly available as its sodium salt (sodium 3-(trimethylsilyl)propane-1-sulfonate), involves the free-radical-initiated addition of bisulfite to allyltrimethylsilane (B147118). This approach provides a direct and efficient route to the desired alkanesulfonate.

The precursor, allyltrimethylsilane, is readily synthesized through the reaction of trimethylchlorosilane with a suitable allyl-metal reagent, such as allylmagnesium bromide. This Grignard reaction is a standard organometallic procedure that provides the starting alkene necessary for the subsequent sulfonation step.

The core of the synthesis is the anti-Markovnikov addition of a bisulfite salt, typically sodium bisulfite, across the double bond of allyltrimethylsilane. This reaction is initiated by a free radical source, which can be a chemical initiator or other methods like photochemical activation. The reaction proceeds via a free-radical chain mechanism, where a sulfonyl radical adds to the terminal carbon of the allyl group, leading to the formation of the more stable secondary carbon radical. This intermediate then abstracts a hydrogen atom to yield the final product.

Reaction Conditions and Optimization Strategies

The successful synthesis of this compound via free-radical addition hinges on the careful control of several reaction parameters. The choice of initiator, solvent, temperature, and reactant stoichiometry are all critical for maximizing yield and purity.

Initiator Systems: A common method for initiating the free-radical chain reaction is the use of a redox couple, such as a combination of a persulfate salt (e.g., sodium persulfate) and a reducing agent like a ferrous salt. Alternatively, other radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be employed, particularly in organic solvent systems. The concentration of the initiator is a key parameter to optimize; sufficient initiator is required to start and propagate the chain reaction, but an excess can lead to unwanted side reactions and polymer formation.

Solvent and Temperature: The reaction is often carried out in an aqueous medium, given the solubility of sodium bisulfite. The use of a co-solvent, such as a lower alcohol, may be necessary to improve the solubility of the allyltrimethylsilane. The reaction temperature is typically maintained in a range that ensures a suitable rate of radical generation without promoting undesirable side reactions. Temperatures can range from room temperature to moderately elevated temperatures (e.g., 40-80 °C), depending on the chosen initiator system.

Stoichiometry and pH: The molar ratio of sodium bisulfite to allyltrimethylsilane is another important factor. An excess of the bisulfite is often used to ensure complete conversion of the alkene. The pH of the reaction mixture is also crucial and is typically maintained in the neutral to slightly acidic range to favor the desired reaction pathway.

| Parameter | Typical Conditions | Optimization Considerations |

| Precursor | Allyltrimethylsilane | Purity of the precursor is crucial for a clean reaction. |

| Reagent | Sodium Bisulfite | Molar excess is often used to drive the reaction to completion. |

| Initiator | Persulfate/Ferrous Salt, AIBN | Concentration needs to be optimized to balance reaction rate and side reactions. |

| Solvent | Water, Water/Alcohol mixtures | Co-solvents can improve the solubility of the organic precursor. |

| Temperature | 40-80 °C | Dependent on the initiator system; higher temperatures may increase side reactions. |

| pH | Neutral to slightly acidic | Important for maintaining the stability of reactants and products. |

Purification Techniques for Research-Grade Material

Obtaining high-purity this compound, particularly for applications such as NMR standards where contaminants can interfere with measurements, requires effective purification strategies. The primary method for purifying the sodium salt of the compound is recrystallization. wisc.edumt.comresearchgate.net

A common approach involves dissolving the crude product in a minimal amount of a hot solvent mixture, typically an alcohol-water mixture (e.g., ethanol-water). researchgate.net The desired compound is highly soluble in the hot solvent, while impurities are either insoluble and can be removed by hot filtration, or remain soluble in the cold solvent. Upon cooling the saturated solution, the pure sodium 3-(trimethylsilyl)propane-1-sulfonate crystallizes out and can be collected by filtration. The use of a two-solvent system allows for fine-tuning of the solubility and can be very effective for separating the product from closely related impurities. mit.edu The collected crystals are then washed with a cold solvent and dried under vacuum to remove any residual solvent.

Considerations for Scalable Synthesis in Research Production

Transitioning the laboratory-scale synthesis of this compound to a larger, research-production scale introduces several challenges that need to be addressed to ensure efficiency, safety, and reproducibility. researchgate.net

One of the primary considerations is heat management, as the free-radical addition reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature gradients within the reactor, potentially causing side reactions and reducing the yield and purity of the product. The use of jacketed reactors with precise temperature control is essential.

Mixing is another critical factor. Ensuring homogeneous mixing of the reactants, especially in a two-phase system (aqueous/organic), is vital for consistent reaction rates and to avoid localized "hot spots."

For larger-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. nih.govyoutube.com In a flow system, reactants are continuously pumped through a reactor, allowing for better control over reaction parameters such as temperature, pressure, and reaction time. fujifilm.com This can lead to improved yields, higher purity, and enhanced safety, as the volume of hazardous material at any given time is minimized. The use of packed-bed reactors containing an immobilized initiator or catalyst can also simplify product purification by eliminating the need to separate the catalyst from the reaction mixture.

Exploration of Novel Synthetic Pathways to this compound and its Analogues

While the free-radical addition of bisulfite to allyltrimethylsilane is a well-established route, research into alternative synthetic pathways could offer advantages in terms of efficiency, atom economy, or the ability to generate a wider range of analogues.

One potential alternative involves the direct sulfonation of a saturated precursor, such as 3-(trimethylsilyl)propane. However, the direct sulfonation of alkanes is generally challenging and often requires harsh reaction conditions.

Another approach could involve the modification of other functional groups. For instance, the oxidation of 3-(trimethylsilyl)propane-1-thiol would yield the desired sulfonic acid. This thiol could potentially be prepared from the corresponding haloalkane.

Furthermore, the synthesis of analogues with different silyl (B83357) groups (e.g., triethylsilyl, tert-butyldimethylsilyl) could be achieved by starting with the corresponding allylsilane. These analogues could offer different solubility profiles or other properties of interest for specific applications. The synthesis of silylated sulfuric acid derivatives has also been explored, which could open up new avenues for the preparation of silylated sulfonic acids. nih.gov

Synthesis of Deuterated Analogues (e.g., DSS-d6) for Isotopic Labeling Studies

Deuterated analogues of this compound, such as 3-(trimethylsilyl-d9)propane-1-sulfonic acid or, more commonly, the hexadeuterated version on the propane (B168953) chain (DSS-d6), are invaluable as internal standards in nuclear magnetic resonance (NMR) spectroscopy, particularly for quantitative studies in aqueous media. researchgate.netacs.orgstudymind.co.uk

The synthesis of DSS-d6, or more precisely sodium 3-(trimethylsilyl)propane-1,1,2,2,3,3-d6-sulfonate, would likely start from a deuterated precursor. One plausible route would involve the synthesis of deuterated allyltrimethylsilane. This could potentially be achieved by starting with a deuterated propenyl halide and reacting it with trimethylsilyl (B98337) chloride in a suitable manner.

Fundamental Chemical Reactivity and Reaction Mechanisms

Oxidation Pathways of 3-(Trimethylsilyl)propane-1-sulfonic Acid

The sulfonic acid group in this compound is in a high oxidation state (+6 for sulfur) and is generally resistant to further oxidation under standard conditions. Strong oxidizing agents are typically required to induce reactions at the sulfonic acid functional group. noaa.govquora.com For alkanesulfonic acids, oxidation is not a common transformation as the sulfur atom is already fully oxidized. wikipedia.org

However, the alkane chain itself can be susceptible to oxidation under harsh conditions, potentially leading to chain cleavage or the formation of other oxygenated products. While specific studies on the oxidation of this compound are not extensively documented, general principles of alkane oxidation suggest that radical-initiated processes could occur in the presence of potent oxidizing agents. libretexts.org

In a different context, the synthesis of alkanesulfonic acids can be achieved through the oxidation of the corresponding thiols. wikipedia.org For instance, the oxidation of 3-(trimethylsilyl)propane-1-thiol with an oxidizing agent like hydrogen peroxide would yield this compound. A process for producing alkanesulfonic acids from alkylmercaptans using oxygen or nitric acid as the oxidant, with nitric acid or nitrogen oxides as a catalyst and hydrogen bromide or bromine as a co-catalyst in an aqueous medium, has also been described. google.com

Reduction Reactions Leading to Related Organosilicon Compounds

The sulfonic acid group of this compound can be reduced to yield the corresponding thiol, 3-(trimethylsilyl)propane-1-thiol. This transformation can be achieved using strong reducing agents. One such method involves the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and their derivatives. clinisciences.comyoutube.com While specific literature on the reduction of this compound with LiAlH₄ is sparse, the general reactivity of this reagent suggests it would be effective. youtube.com

The reduction of sulfonic acids to thiols is a key transformation in organic synthesis. For instance, the reduction of amides to amines using LiAlH₄ proceeds via a nucleophilic acyl substitution followed by an addition process. youtube.com A similar mechanistic pathway can be envisioned for the reduction of the sulfonyl group.

The resulting 3-(trimethylsilyl)propane-1-thiol is a valuable organosilicon compound in its own right, finding applications in materials science and as a precursor for other functionalized organosilanes.

Substitution Reactions Involving Sulfonic Acid and Trimethylsilyl (B98337) Moieties

The dual functionality of this compound allows for a variety of substitution reactions at both the sulfonic acid and the trimethylsilyl ends of the molecule.

Substitution at the Sulfonic Acid Moiety:

The sulfonate group is an excellent leaving group, analogous to halides, due to the resonance stabilization of the sulfonate anion. youtube.com This property makes the corresponding alkyl sulfonates susceptible to nucleophilic substitution reactions (SN2). youtube.comnih.gov For example, after conversion of the sulfonic acid to a sulfonyl chloride using a reagent like thionyl chloride, the chloride can be displaced by a variety of nucleophiles. wikipedia.org

The direct displacement of the sulfonic acid group itself is also possible under certain conditions. The desulfonation of aryl sulfonic acids is a well-known reversible reaction, typically carried out by heating in the presence of an acid. wikipedia.orgyoutube.comyoutube.com While less common for alkanesulfonic acids, enzymatic desulfonation pathways have been identified in microorganisms. youtube.com

Furthermore, the sodium salt of this compound has been utilized as a reagent in the synthesis of polyamine block-copolymers, which implies a substitution reaction involving the sulfonate group. sigmaaldrich.comsigmaaldrich.com

Substitution at the Trimethylsilyl Moiety:

The trimethylsilyl group can be cleaved from the alkyl chain under specific conditions. This desilylation is often achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluoride bond. libretexts.org This reaction would lead to the formation of propane-1-sulfonic acid.

The trimethylsilyl group can also influence the reactivity of the adjacent methylene (B1212753) group. For instance, in the synthesis of certain organosilicon compounds, the trimethylsilyl group can be used to direct reactions or stabilize intermediates. segla.com.auresearchgate.net

The following table summarizes some potential substitution reactions:

| Reagent/Condition | Moiety | Product | Reaction Type |

| Thionyl chloride (SOCl₂) followed by a nucleophile (Nu⁻) | Sulfonic Acid | 3-(Trimethylsilyl)propane-1-sulfonyl-Nu | Nucleophilic Substitution |

| Strong Acid, Heat | Sulfonic Acid | Propane (B168953) + SO₃ | Desulfonation |

| Fluoride source (e.g., TBAF) | Trimethylsilyl | Propane-1-sulfonic acid | Desilylation |

Acid-Base Chemistry in Diverse Media for Research Applications

The high acidity of this compound means that in aqueous solutions, it exists almost entirely in its deprotonated, anionic form, 3-(trimethylsilyl)propane-1-sulfonate. libretexts.org This property, combined with the chemical inertness of the trimethylsilyl group, makes its sodium salt (DSS) an excellent internal standard for NMR spectroscopy in aqueous solutions, as its chemical shift is relatively insensitive to changes in pH. sigmaaldrich.com

In non-aqueous, aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the acid-base equilibria can be significantly different. wikipedia.orgcapes.gov.brcapes.gov.br The acidity of sulfonic acids in DMSO has been studied, and they remain strong acids in this medium. wikipedia.org The behavior of this compound in various organic solvents is of interest for its potential use as a strong acid catalyst in organic synthesis, where its solubility in non-polar media, conferred by the trimethylsilyl group, could be advantageous. wikipedia.org

The following table provides a comparison of the acidity of sulfonic acids with other common acids:

| Acid | Formula | pKa (in water) |

| Methanesulfonic acid | CH₃SO₃H | -1.9 wikipedia.org |

| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | -2.8 wikipedia.org |

| Sulfuric acid (1st diss.) | H₂SO₄ | ~ -3 |

| Hydrochloric acid | HCl | ~ -7 umass.edu |

| Acetic acid | CH₃COOH | 4.76 wikipedia.org |

Applications As a Catalytic Agent in Organic Synthesis

Homogeneous Catalysis by 3-(Trimethylsilyl)propane-1-sulfonic Acid

The sulfonic acid moiety of this compound renders it a potent acid catalyst for a variety of transformations in the homogeneous phase, where the catalyst and reactants exist in a single phase.

While direct research focusing solely on this compound for hydrolysis is not extensively detailed in the provided results, its nature as a strong sulfonic acid implies its capability to catalyze hydrolysis reactions. Strong acids are well-established catalysts for the hydrolysis of esters, amides, and acetals by protonating the carbonyl oxygen or ether oxygen, thereby activating the substrate towards nucleophilic attack by water.

Sulfonic acid-functionalized catalysts are effective in promoting condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. Research has shown that sulfonic acid-functionalized MCM-41, a related heterogeneous catalyst, is effective in multicomponent condensation reactions. For instance, it has been used for the synthesis of 1H-pyrazolo-[3,4-b]pyridines and spiro-pyrazolo-[3,4-b]pyridines, with typical yields ranging from 84% to 96%. mdpi.com Another example is the Biginelli reaction, a one-pot cyclocondensation for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones, which can be efficiently catalyzed by sulfonic acid-functionalized nanomaterials under solvent-free conditions. nih.gov

This compound and its supported analogues are excellent catalysts for esterification. The synthesis of fatty acid ethyl esters, a form of biodiesel, has been successfully achieved using sulfonic acid-functionalized ionic liquids as catalysts. mdpi.com These catalysts facilitate the reaction between fatty acids and bioethanol, combining the benefits of homogeneous activity with the ease of separation typical of heterogeneous systems. mdpi.com Similarly, sulfonic acid-functionalized hybrid silicas have been employed in the esterification of acetic acid with butanol. researchgate.net In these reactions, the catalyst's Brønsted acidity is crucial for protonating the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

| Reactants | Catalyst Type | Product | Reference |

| Fatty Acids + Bioethanol | Sulfonic acid-functionalized ionic liquids | Fatty Acid Ethyl Esters | mdpi.com |

| Acetic Acid + Butanol | Sulfonic acid-functionalized hybrid silica (B1680970) | Butyl Acetate | researchgate.net |

The strong acidic nature of sulfonic acid groups facilitates a range of other organic transformations. Supported sulfonic acid catalysts on MCM-41 have been used for the synthesis of various compounds, including:

Benzal-1,1-diacetate. mdpi.com

2H-indazolo[2,1-b]phthalazine-1,6,11-trione derivatives in solvent-free conditions. mdpi.com

2-amino-dihydropyrano[3,2-b]pyrane derivatives. mdpi.com

These examples highlight the versatility of the sulfonic acid group in promoting diverse acid-catalyzed reactions.

Heterogeneous Catalysis and Solid-Supported Systems Utilizing Derivatives of this compound

A significant advantage of organosilane compounds like this compound is their ability to be immobilized on solid supports, creating robust and recyclable heterogeneous catalysts. The silane (B1218182) group allows for covalent bonding to inorganic materials, particularly those with surface hydroxyl groups like silica. gelest.com

The immobilization of sulfonic acid groups onto inorganic supports like silica (SiO₂) and ordered mesoporous silica (MCM-41) is a well-established strategy to create solid acid catalysts. mdpi.comresearchgate.net This is often achieved through the grafting or co-condensation of a precursor molecule, such as 3-mercaptopropyltrimethoxysilane (MPTMS), onto the support. mdpi.comresearchgate.net The anchored thiol (-SH) groups are subsequently oxidized to sulfonic acid (-SO₃H) groups using an oxidizing agent like hydrogen peroxide. mdpi.comresearchgate.net

Another method involves the direct anchoring of molecules like 3-((3-(trimethoxysilyl)propyl)thio)propane-1-sulfonic acid onto supports such as MCM-41. mdpi.com The resulting materials, designated as SO₃H-MCM-41, possess high surface areas and a high density of acidic sites within a structured porous network. mdpi.comresearchgate.net These solid acid catalysts are thermally stable and can be easily separated from the reaction mixture and reused, which is a significant advantage for green and sustainable chemistry. nih.gov For example, a sulfonic acid-functionalized MCM-41 catalyst used in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones showed only a small decrease in activity after being reused for four consecutive runs. nih.gov

The general process for functionalizing silica supports can be summarized as follows:

| Step | Description | Precursor Example |

| 1. Grafting/Co-condensation | The silane precursor is covalently bonded to the surface hydroxyl groups of the silica or MCM-41 support. | 3-mercaptopropyltrimethoxysilane (MPTMS) |

| 2. Oxidation | The attached thiol groups are oxidized to form the catalytically active sulfonic acid groups. | Hydrogen Peroxide (H₂O₂) |

These functionalized materials combine the high catalytic activity of sulfonic acids with the practical advantages of a solid support, making them highly valuable in industrial and laboratory-scale organic synthesis. mdpi.comnih.gov

Performance Evaluation in Solid Acid Catalysis

The performance of silica-based materials functionalized with sulfonic acid groups, such as those derived from this compound, as solid acid catalysts is a subject of significant research. These materials are particularly valued in heterogeneous catalysis, offering a reusable and non-corrosive alternative to liquid mineral acids. Their efficacy is often evaluated in key organic reactions like esterification and dehydration.

A notable study focused on the optimization of immobilizing 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS), a close analogue of this compound, onto a mesoporous silica support, SBA-15. nih.gov The research aimed to enhance the concentration of acidic sites by applying increased pressure during the synthesis process. The resulting catalysts were then tested for their activity in the esterification of acetic acid and the dehydration of glycerol. nih.gov

The concentration of sulfonic species on the SBA-15 support was found to be directly influenced by the pressure applied during the modification process. An increase in pressure from ambient to 10 bar resulted in a significant rise in the concentration of sulfonic groups from 0.38 mmol S g⁻¹ to 0.63 mmol S g⁻¹. nih.gov This demonstrates that the synthesis conditions play a crucial role in determining the density of active catalytic sites.

The catalytic performance of these TPS-functionalized SBA-15 materials was evaluated in both gas-phase and liquid-phase reactions. In the liquid-phase esterification of acetic acid and dehydration of glycerol, the catalyst synthesized at an optimal pressure of 10 bar exhibited high activity and stability. nih.gov However, its stability was found to be less satisfactory in gas-phase processes, where a loss of the sulfonic species from the catalyst surface was observed. nih.gov

The study highlights the potential of organosilane-derived sulfonic acid catalysts in liquid-phase applications. The performance data underscores the importance of optimizing synthesis parameters to maximize the catalytic efficiency of these solid acids.

Research Findings on TPS-Functionalized SBA-15 Catalysts

| Synthesis Pressure (bar) | Sulfonic Species Concentration (mmol S g⁻¹) | Catalytic Application (Liquid Phase) | Performance Notes |

| Ambient | 0.38 | Esterification of acetic acid, Dehydration of glycerol | Baseline activity. |

| 10 | 0.63 | Esterification of acetic acid, Dehydration of glycerol | Highest concentration of acidic sites achieved, leading to very active and stable performance in liquid phase reactions. nih.gov |

Role As a Reagent and Building Block in Advanced Chemical Synthesis

Utilization in the Synthesis of Polyamine Block-Copolymers

The sodium salt of 3-(trimethylsilyl)propane-1-sulfonic acid is utilized as a reagent in the synthesis of polyamine block-copolymers. sigmaaldrich.com Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. mdpi.com The synthesis of such polymers often involves carefully controlled polymerization techniques to achieve well-defined structures and molecular weights. mdpi.comrsc.org

Polyamine-containing block copolymers are of significant interest for various applications due to the unique properties conferred by the amine groups, such as pH-responsiveness and the ability to coordinate with metal ions. The incorporation of blocks with different characteristics, such as the organosilicon-sulfonate segment, allows for the creation of amphiphilic or zwitterionic materials. rsc.orgscispace.com These materials can self-assemble into complex nanostructures in solution, a property valuable in fields like drug delivery and materials science. mdpi.comrsc.org The synthesis of poly(amidoamine)s (PAAs), for example, can result in block copolymers with pH-dependent membrane-perturbing properties, making them suitable for the intracellular delivery of therapeutic agents. nih.gov

Integration into Complex Molecular Architectures for Functionalization

The structure of this compound is ideally suited for integrating specific functionalities into larger, more complex molecules. The sulfonic acid group is strongly acidic and remains deprotonated over a wide pH range, providing a permanent anionic charge. d-nb.infomdpi.com This feature is critical in the design of polyzwitterions, which are polymers containing an equal number of cationic and anionic groups in each repeating unit. d-nb.infomdpi.com These materials are known for their high hydrophilicity and anti-fouling properties. rsc.org

The trimethylsilyl (B98337) (TMS) group provides a stable, non-polar anchor, while the propylsulfonic acid group introduces high polarity and functionality. This dual character allows it to be used in post-polymerization modification reactions, where a pre-formed polymer is reacted with a reagent like 1,3-propane sultone (a related sulfonating agent) to introduce sulfonate groups. rsc.org This strategy enables the conversion of a neutral polymer into a polyzwitterion, thereby tuning the material's properties for specific applications, such as stimuli-responsive soft materials or water transport membranes. rsc.org The general principle involves leveraging the distinct reactivity of the sulfonic acid group to impart desired characteristics onto a polymer backbone.

Precursor Role in the Development of Other Organosilicon-Sulfonic Acid Derivatives

This compound serves as a structural basis for the development of other specialized organosilicon-sulfonic acid derivatives. A key example is the formation of 3-(Trihydroxysilyl)propane-1-sulfonic acid. gelest.comsigmaaldrich.com In this derivative, the methyl groups on the silicon atom are replaced by hydroxyl groups. This transformation is significant because the resulting trihydroxysilyl group can readily undergo condensation reactions with surfaces rich in hydroxyls, such as silica (B1680970), glass, and various metal oxides. gelest.com

This capability allows 3-(Trihydroxysilyl)propane-1-sulfonic acid to act as a powerful surface functionalization agent, or coupling agent, creating a durable bond between an inorganic substrate and the organic sulfonic acid layer. gelest.com Such modified surfaces exhibit altered adhesion and wetting characteristics and are employed in advanced applications like the preparation of nanoscale ionic silicas and the development of sulfonated electrodes for fuel cells. gelest.com The synthesis of these derivatives highlights the role of the parent compound's framework as a versatile platform for creating a family of functional materials.

Advanced Spectroscopic Applications and Analytical Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications of 3-(Trimethylsilyl)propane-1-sulfonic Acid (DSS)

This compound, commonly encountered as its sodium salt (DSS), is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂CH₂CH₂SO₃⁻Na⁺. wikipedia.org It presents as a white, water-soluble solid. wikipedia.org Its utility in nuclear magnetic resonance (NMR) spectroscopy is extensive, particularly for samples in aqueous solutions. wikipedia.orgsigmaaldrich.com

DSS is widely employed as a primary internal chemical shift standard for proton NMR (¹H NMR) spectroscopy in aqueous media. wikipedia.orgsigmaaldrich.com The International Union of Pure and Applied Chemistry (IUPAC) recommends DSS for this purpose. ucsb.edu The reference signal is generated by the nine equivalent protons of the trimethylsilyl (B98337) ((CH₃)₃Si-) group, which is defined as 0 parts per million (ppm) on the chemical shift scale. ucsb.edustackexchange.com The proton spectrum of DSS also shows other signals, including multiplets at approximately 2.91 ppm, 1.75 ppm, and 0.63 ppm, which have a significantly lower intensity than the primary reference signal. wikipedia.org

The key advantages of using DSS as an internal standard in aqueous solutions include:

High Water Solubility: Conferred by the sulfonate group. wikipedia.org

Chemically Inert: It generally does not interact with most analytes in a sample.

Sharp, Intense Signal: The nine equivalent protons produce a single, strong resonance, making it easily identifiable. stackexchange.com

Upfield Resonance: The signal appears in a region of the spectrum (0 ppm) that is typically free of signals from most organic and biological molecules. researchgate.net

Quantitative NMR (qNMR) is a powerful analytical method that allows for the determination of the concentration or purity of a substance. ox.ac.ukemerypharma.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.commestrelab.com When an internal standard of known purity and weight is added to a sample containing an analyte of known weight, the purity or concentration of the analyte can be determined with high accuracy. ox.ac.uk

DSS is frequently used as an internal calibration standard (calibrant) in ¹H qNMR for the absolute concentration determination of various compounds in research settings. ox.ac.uknih.gov Its well-defined single resonance at 0 ppm from nine protons allows for precise integration. stackexchange.com The calculation for determining the purity of a compound 'x' using an internal calibrant 'cal' like DSS follows a general equation:

Where:

P = Purity

I = Integrated signal area

N = Number of nuclei for the integrated signal

M = Molar mass

W = Weight

This methodology is applied in diverse research areas, including the purity assessment of active pharmaceutical ingredients, natural products, and reference materials. mestrelab.comnih.gov

An ideal NMR reference standard should exhibit a chemical shift that is insensitive to variations in sample conditions such as pH and temperature. stackexchange.com

pH Influence: The chemical shift of the DSS trimethylsilyl signal is notably stable across a wide range of pH values. wikipedia.orgwikipedia.org This stability is a significant advantage, particularly in biological and biochemical studies where pH can vary between samples or during an experiment. The sulfonate group in DSS is the salt of a strong acid, meaning it remains ionized and does not get protonated even at low pH, thus minimizing its electronic environment's sensitivity to pH changes. wikipedia.org This contrasts with other standards like TSP, which contains a carboxylate group that is more susceptible to protonation and thus shows greater pH-dependent chemical shift variation. wikipedia.orgwikipedia.org

Temperature Influence: Research has shown that the chemical shift of DSS exhibits very small changes with temperature. researchgate.net One study noted that between 20°C and 60°C, the proton chemical shift of DSS changed by less than 0.002 ppm, although the dependence was non-linear. nmrwiki.org While this variation is minimal and can be neglected for many routine studies, it is a factor to consider in high-precision experiments or those conducted over a broad temperature range. stackexchange.comresearchgate.netnmrwiki.org For highly sensitive studies, spectra can be referenced internally to DSS at each temperature to correct for any potential field fluctuations. chemrxiv.org

DSS is one of several compounds used for chemical shift referencing in NMR spectroscopy. The choice of standard depends primarily on the solvent and the specific requirements of the experiment. The most common standards are Tetramethylsilane (B1202638) (TMS), Sodium trimethylsilylpropionate (TSP), and DSS. wikipedia.org

| Property | DSS (Sodium 3-(trimethylsilyl)propane-1-sulfonate) | TSP (Sodium 3-(trimethylsilyl)propionate-d4) | TMS (Tetramethylsilane) |

| Primary Use | Internal standard for aqueous solutions (D₂O). stackexchange.com | Internal standard for aqueous solutions (D₂O). wikipedia.org | Internal standard for organic solutions (e.g., CDCl₃). stackexchange.com |

| Solubility | High water solubility. wikipedia.org | High water solubility. wikipedia.org | Insoluble in water, soluble in most organic solvents. stackexchange.com |

| pH Sensitivity | Chemical shift is relatively insensitive to pH changes. wikipedia.orgwikipedia.org | Chemical shift is more sensitive to pH changes due to the carboxylate group. wikipedia.orgwikipedia.org | Not applicable for aqueous solutions. |

| ¹H NMR Signal | (CH₃)₃Si- signal at 0 ppm; other weaker signals at ~0.63, 1.75, 2.91 ppm. wikipedia.org | (CH₃)₃Si- signal at 0 ppm; other signals from the propionate chain (if not deuterated). | (CH₃)₃Si- signal at 0 ppm. stackexchange.com |

| ¹³C NMR Signal | The trimethylsilyl ¹³C resonance is located upfield, differing from TMS and TSP by up to 2.8 ppm. researchgate.net | The trimethylsilyl ¹³C resonance is a popular, though not universal, zero-point reference. researchgate.net | The ¹³C signal is the universal primary reference for ¹³C NMR at 0 ppm. stackexchange.com |

| Interactions | Has shown propensity to interact with certain proteins and self-assemble at high concentrations. nih.gov | Can exhibit significant protein binding, affecting line-width and chemical shift. researchgate.net | Generally considered non-interacting and chemically inert. stackexchange.com |

Another alternative standard, 4,4-Dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA), has been proposed to overcome some of the drawbacks of DSS and TSP, such as interactions with biological molecules. wikipedia.orgnih.gov

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.govglobalresearchonline.net NMR spectroscopy is a key analytical platform in this field because it is non-destructive, highly reproducible, and requires minimal sample preparation. globalresearchonline.net It allows for the identification and quantification of multiple metabolites simultaneously.

In ¹H NMR-based metabolomics, DSS serves a critical dual role:

Chemical Shift Referencing: It provides a stable reference point (0 ppm) for the accurate identification of metabolites based on their characteristic chemical shifts. nih.gov

Quantification Standard: As an internal standard, DSS is used for the absolute quantification of metabolite concentrations in biological samples like serum and urine. nih.govnih.gov

For example, in a study of experimental ulcerative colitis in mice, researchers used ¹H NMR spectroscopy with DSS as an internal standard to characterize and quantify 53 serum and 69 urine metabolites, allowing them to distinguish between diseased and healthy animals based on their metabolic profiles. nih.gov The use of DSS is essential for ensuring the comparability of data across different samples and studies, which is crucial for identifying potential biomarkers of disease. nih.govnih.gov

Other Advanced Spectroscopic Characterization Techniques (e.g., FTIR for structural elucidation in synthesis research)

While NMR is the predominant application, other spectroscopic techniques are used to characterize this compound, particularly for structural verification during and after its synthesis.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of synthesizing or verifying the structure of DSS, FTIR would be used to confirm the presence of key structural features. The infrared spectrum of DSS would exhibit characteristic absorption bands corresponding to:

S=O stretching: Strong absorptions typical for sulfonate groups.

C-H stretching and bending: From the methyl and methylene (B1212753) groups.

Si-C stretching: From the trimethylsilyl group.

This technique is often used alongside others, such as thermogravimetric analysis (TGA), in TGA/FTIR systems to study the thermal degradation of related sulfonic acid-containing polymers and identify the volatile products evolved. marquette.edu This provides insight into the compound's thermal stability and degradation mechanisms.

Chromatographic Methods for Purity Assessment and Isolation in Research Studies

The purity of this compound, a compound frequently utilized as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for the accuracy of quantitative analyses. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are instrumental in both assessing the purity of this compound and in its isolation during research and manufacturing processes. Due to its polar nature, imparted by the sulfonic acid group, specialized chromatographic modes are often employed to achieve adequate retention and separation from potential impurities.

Ion-pair reversed-phase chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are two of the most relevant techniques for the analysis of small, polar, and ionic compounds like this compound.

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

IP-RPLC is a widely used technique for the separation of ionic and highly polar substances on traditional reversed-phase columns (e.g., C8 or C18). The methodology involves the addition of an ion-pairing reagent to the mobile phase. This reagent contains a hydrophobic part and an ionic group that is opposite in charge to the analyte. For an anionic compound like this compound, a cationic ion-pairing reagent, such as a tetraalkylammonium salt, is used. The ion-pairing reagent forms a neutral ion-pair with the analyte, which can then be retained and separated on the non-polar stationary phase.

A representative IP-RPLC method for the purity assessment of this compound could involve the following parameters. It is important to note that the retention times and specific gradient conditions would be optimized based on the specific impurity profile.

Illustrative IP-RPLC Method Parameters for Purity Assessment:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) with 5 mM Tetrabutylammonium (B224687) hydrogen sulfate |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

In such a system, potential non-polar impurities would elute earlier, while the ion-pair formed with this compound would exhibit a characteristic retention time. The purity is determined by the relative area of the main peak compared to any impurity peaks.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds. In HILIC, a polar stationary phase (e.g., bare silica (B1680970), or bonded with amide or diol functional groups) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.

For the analysis of this compound, HILIC offers the advantage of strong retention without the need for ion-pairing reagents, which can sometimes complicate downstream applications or detection methods like mass spectrometry.

Representative HILIC Method Parameters for Purity Assessment:

| Parameter | Condition |

| Column | HILIC Amide (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient | 95% A to 70% A over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Detection | ELSD or Mass Spectrometry (MS) |

| Injection Volume | 5 µL |

Preparative Chromatography for Isolation

For the isolation and purification of this compound in research settings, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. Both IP-RPLC and HILIC methods can be scaled up for preparative purposes. The choice between them would depend on the nature of the impurities to be removed and the desired purity of the final product.

The fractions corresponding to the main peak are collected, and the solvent is subsequently removed to yield the purified compound. The purity of the isolated this compound is then confirmed using the analytical chromatographic methods described above, along with other spectroscopic techniques.

Applications in Polymer Science and Materials Engineering

Development of Polymer Electrolyte Membranes (PEMs)

Polymer electrolyte membranes are crucial components in various electrochemical devices, most notably in fuel cells. The incorporation of sulfonic acid-functionalized silanes into polymer matrices is a strategy to enhance proton conductivity, thermal stability, and water retention, particularly under high-temperature and low-humidity conditions.

Zwitterionic polymers, which contain an equal number of cationic and anionic groups, are of interest for PEMs due to their excellent water retention and ability to form well-defined ion-conducting channels. An organic-inorganic hybrid zwitterionomer, 3-[[3-(triethoxysilyl)propyl]amino]propane-1-sulfonic acid, has been synthesized and used to create cross-linked PEMs with poly(vinyl alcohol) (PVA). nih.gov These membranes are designed for direct methanol fuel cell (DMFC) applications operating at intermediate temperatures (100-200 °C). nih.gov

The synthesis involves the ring-opening of 3-propanesultone, leading to a precursor with both ammonium and sulfonic acid functionalities. nih.gov This zwitterionic precursor is then incorporated into a PVA matrix via a sol-gel process in an aqueous medium. nih.gov The resulting membranes exhibit a suite of desirable properties for a proton-conductive membrane, including:

Reasonable swelling

Good mechanical, dimensional, and oxidative strength

Flexibility

Low methanol permeability

Reasonable proton conductivity (up to 4.85 x 10⁻² S cm⁻¹) nih.gov

A specific formulation, ZI-70, containing 70 wt% of PVA, demonstrated superior performance compared to the benchmark Nafion® 117 membrane in terms of selectivity for DMFC applications. nih.gov

Polysilsesquioxanes are a class of organosilicon compounds with a ladder-like or caged structure, which can be functionalized to create novel materials. By employing precursors like 3-(trihydroxylsilyl)propane-1-sulfonic acid (TPS), it is possible to create composite membranes with enhanced properties. For instance, new Nafion®-based composite membranes have been prepared through an in situ sol-gel reaction of TPS. sigmaaldrich.com

These composite membranes, containing a sulfopropylated polysilsesquioxane filler, exhibit increased water uptake and, consequently, enhanced proton conductivity compared to unmodified Nafion®. sigmaaldrich.com A notable finding is the significantly high proton conductivities at 80°C and 120°C under 30% relative humidity, which were more than double that of Nafion®. sigmaaldrich.com Furthermore, these composite membranes show lower methanol permeability and improved electrochemical selectivity. sigmaaldrich.com The presence of pendant sulfonic acid groups in the filler creates continuous pathways for proton transport between the filler and the polymer matrix, which facilitates proton movement without the typical trade-off between conductivity and selectivity. sigmaaldrich.com

Similarly, composite membranes have been developed using sulfonated polyimide (SPI) and a sulfonated silica (B1680970) precursor derived from a similar sulfonic acid silane (B1218182). These membranes show high water retention, with one formulation (SPI/SSP-40) achieving a proton conductivity of 6.34 × 10⁻² S cm⁻¹. nist.gov

| Membrane Composition | Ion Exchange Capacity (IEC) (mequiv./g) | Water Diffusion Coefficient (cm²/s) | Proton Conductivity (S/cm) |

| SPI/SSP-40 | 1.86 | 10.25 × 10⁻⁸ | 6.34 × 10⁻² |

Synthesis of Functionalized Materials with Integrated Sulfonic Acid and Organosilicon Moieties

The dual functionality of 3-(trimethylsilyl)propane-1-sulfonic acid and its derivatives allows for the synthesis of materials where both the sulfonic acid and organosilicon components play crucial roles. The organosilicon part can be hydrolyzed to form a stable inorganic silica or polysilsesquioxane network, while the sulfonic acid group provides high proton conductivity and catalytic activity.

This approach has been used to functionalize silica surfaces. For example, 3-(propylthio)propane-1-sulfonic acid has been immobilized on functionalized magnetic nanoparticles. scbt.com This creates a reusable catalyst with a sulfur content of 1.52 mmol g⁻¹. scbt.com While this specific example uses a thio-precursor, the principle of immobilizing a propylsulfonic acid group onto a silica-based support is a key application of this class of compounds.

Role in Sol-Gel Chemistry for Hybrid Organic-Inorganic Materials

Sol-gel chemistry is a versatile method for producing solid materials from small molecules. The process involves the conversion of a solution system ('sol') into a solid-phase material ('gel'). Organofunctional silanes like the derivatives of this compound are ideal precursors for sol-gel processes to create hybrid organic-inorganic materials.

The trialkoxy- or trihydroxy-silyl groups can undergo hydrolysis and condensation reactions to form a three-dimensional silica network. Simultaneously, the propylsulfonic acid group, which is stable to hydrolysis, remains covalently bonded to the silicon, thus incorporating organic functionality into the inorganic matrix. This method allows for the creation of materials with controlled chemical composition and properties at relatively low temperatures. tcichemicals.com

This technique has been employed to prepare zwitterionic polymer electrolyte membranes, where an organic-inorganic hybrid zwitterionomer silica precursor is prepared via a sol-gel process in an aqueous medium. nih.gov Similarly, the in situ sol-gel reaction of 3-(trihydroxylsilyl)propane-1-sulfonic acid is used to create Nafion®-based composite membranes. sigmaaldrich.com These examples highlight the critical role of sol-gel chemistry in leveraging the unique properties of sulfonic acid-functionalized silanes for the development of advanced materials.

| Precursor Compound | Polymer Matrix | Application | Key Finding |

| 3-[[3-(triethoxysilyl)propyl]amino]propane-1-sulfonic acid | Poly(vinyl alcohol) | Zwitterionic PEM for DMFCs | Proton conductivity of 4.85 x 10⁻² S cm⁻¹ and superior selectivity to Nafion® 117. nih.gov |

| 3-(trihydroxylsilyl)propane-1-sulfonic acid | Nafion® | Composite PEM for fuel cells | Proton conductivity more than double that of Nafion® at 120°C and 30% RH. sigmaaldrich.com |

| Sulfonated silica precursor | Sulfonated Polyimide | Composite PEM for DMFCs | High water retention and proton conductivity of 6.34 × 10⁻² S cm⁻¹. nist.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity of 3-(Trimethylsilyl)propane-1-sulfonic Acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of this compound. These calculations can provide precise information on the molecule's three-dimensional geometry, electronic distribution, and reactivity.

Detailed DFT studies would typically begin with a geometry optimization to determine the most stable conformation of the molecule. From the optimized structure, a variety of molecular properties can be calculated. For instance, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can offer insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Furthermore, the calculation of electrostatic potential maps would reveal the distribution of charge across the molecule, highlighting the electron-rich sulfonate group and the relatively nonpolar trimethylsilyl (B98337) and propane (B168953) moieties. This information is crucial for understanding intermolecular interactions. While specific DFT studies on this compound are not abundant in the literature, the methodologies are well-established. For example, studies on similar organic molecules often use functionals like PBE0-D3BJ with a triple-zeta basis set (def2-TZVP) to achieve a high degree of accuracy in predicting geometric parameters and electronic properties. nih.gov

Table 1: Representative Theoretical Data for Molecular Structure Analysis (Note: This table is illustrative of the types of data obtained from quantum chemical calculations, based on general knowledge and data for analogous compounds.)

| Parameter | Theoretical Value | Significance |

| Bond Lengths (Å) | ||

| Si-C | ~1.88 | Indicates the length of the silicon-carbon bond. |

| C-C | ~1.54 | Typical for a single carbon-carbon bond. |

| C-S | ~1.80 | Reflects the bond between the propane chain and sulfur. |

| S=O | ~1.45 | Characteristic of the double bonds in the sulfonate group. |

| S-O(H) | ~1.65 | The single bond in the sulfonic acid group. |

| Bond Angles (°) | ||

| C-Si-C | ~109.5 | Tetrahedral geometry around the silicon atom. |

| O=S=O | ~120 | Indicates the trigonal planar arrangement of the sulfonate. |

| Dihedral Angles (°) | ||

| Si-C-C-C | Variable | Defines the conformation of the propane backbone. |

| Electronic Properties | ||

| HOMO Energy | Compound-specific | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | Compound-specific | Relates to electron affinity and electron-accepting ability. |

| Dipole Moment | Compound-specific | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations to Elucidate Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in the condensed phase, such as in solution. For this compound, which is often used as its sodium salt (DSS) in aqueous media for NMR spectroscopy, MD simulations can reveal detailed information about its solvation, aggregation behavior, and interactions with other solutes. nih.govtcichemicals.com

An MD simulation would model the trajectory of a single molecule or an ensemble of molecules in a box of solvent (e.g., water) over time. This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of the positions of its atoms. By solving Newton's equations of motion, the simulation tracks the movement of every atom, providing a dynamic picture of the system at the atomic level.

These simulations can be used to calculate properties such as the radial distribution function, which describes how the density of solvent molecules varies as a function of distance from the solute. This would reveal the structure of the hydration shell around the hydrophilic sulfonate group and the hydrophobic trimethylsilyl group. MD simulations could also be used to study the tendency of DSS molecules to form micelles or other aggregates in solution at higher concentrations, a behavior common to surfactant-like molecules with distinct hydrophilic and hydrophobic regions.

Theoretical Prediction of Spectroscopic Parameters Relevant to Research Applications

Given that the primary application of this compound and its sodium salt (DSS) is as an internal standard for NMR spectroscopy, the theoretical prediction of its spectroscopic parameters is of significant interest. carlroth.comnih.gov Quantum chemical methods can be employed to calculate NMR chemical shifts.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. nih.gov These calculations, when performed at a high level of theory, can produce results that are in good agreement with experimental data. A recent study in 2024 highlighted the importance of correcting for bulk magnetic susceptibility effects when using DSS as an external reference in aqueous solutions, a factor that can be investigated and quantified through a combination of experimental measurements and theoretical calculations. nih.gov

Table 2: Predicted vs. Experimental NMR Chemical Shifts for DSS (in D₂O) (Note: Theoretical values are illustrative. Experimental values are from typical NMR spectra.)

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H | Si-(CH ₃)₃ | ~0.0 | 0.0 (by definition) |

| ¹H | Si-CH ₂ | ~0.6 | ~0.63 |

| ¹H | -CH ₂- | ~1.7 | ~1.75 |

| ¹H | CH ₂-SO₃ | ~2.9 | ~2.91 |

| ¹³C | Si-(C H₃)₃ | ~ -2.0 | ~ -1.6 |

| ¹³C | Si-C H₂ | ~15.0 | ~15.5 |

| ¹³C | -C H₂- | ~20.0 | ~20.9 |

| ¹³C | C H₂-SO₃ | ~50.0 | ~51.4 |

Mechanistic Computational Studies of Catalytic Processes Involving the Compound

While this compound itself is not primarily known as a catalyst, its structure contains a sulfonic acid group, which is a strong Brønsted acid site. This suggests its potential use in acid-catalyzed reactions. Computational studies can be invaluable in exploring these potential catalytic applications.

A closely related compound, 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS), has been investigated as a modifier for catalysts. sigmaaldrich.commdpi.com In one study, TPS was used to introduce Brønsted acid sites onto a mesoporous silica (B1680970) (SBA-15) support for potential use in the conversion of glycerol. sigmaaldrich.com Computational studies of such systems could involve modeling the interaction of the sulfonic acid group with the silica surface and with reactant molecules.

DFT calculations could be used to investigate the reaction mechanism of a model acid-catalyzed reaction, such as esterification or dehydration, with the sulfonic acid group of this compound acting as the catalyst. These calculations would identify the transition states of the reaction, allowing for the determination of activation energies and reaction rates. This would provide a fundamental understanding of the compound's catalytic potential and could guide the design of new, more efficient catalysts. For instance, studies on vanadium-based catalysts modified with TPS have utilized techniques like Electron Spin Resonance (ESR) spectroscopy, and computational modeling could complement such experimental data by providing structures and energies of the observed species. mdpi.com

Emerging Research Frontiers and Future Perspectives

Green Chemistry Approaches to the Synthesis and Application of 3-(Trimethylsilyl)propane-1-sulfonic Acid

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly relevant to the synthesis and application of specialty chemicals like this compound. mdpi.com Research is shifting towards more sustainable methodologies that improve efficiency and minimize environmental impact.

A significant frontier in this area is the development of heterogeneous catalysts where sulfonic acid groups are immobilized on solid supports. beilstein-journals.orgmdpi.com For instance, sulfonic acid-functionalized silica (B1680970), created by anchoring molecules like this compound or its derivatives onto a silica surface, serves as a stable, reusable, and eco-friendly solid acid catalyst. beilstein-journals.orgmdpi.comresearchgate.net These catalysts are demonstrating high efficiency in various organic reactions, replacing traditional mineral acids like sulfuric acid that are corrosive, difficult to separate from reaction mixtures, and generate significant waste. beilstein-journals.org

Key advantages of these supported catalysts include:

Reusability: The catalyst can be easily recovered after a reaction and reused multiple times without significant loss of activity. researchgate.net

Process Simplification: Work-up procedures are simplified as the catalyst is in a different phase from the reactants and products.

Reduced Waste: They eliminate the need for neutralization steps and reduce the generation of toxic and corrosive waste streams. beilstein-journals.org

Future research will likely focus on optimizing the synthesis of these supported catalysts using water as a solvent, employing milder reaction conditions, and using precursors derived from renewable resources. bohrium.comrsc.org The application of these green catalysts is expected to grow, particularly in the sustainable production of biofuels and specialty esters. bohrium.comresearchgate.net

Advanced Applications in Bio-analytical Research Tool Development (non-clinical)

While the sodium salt of this compound (DSS) is well-established as an internal reference standard for aqueous samples in Nuclear Magnetic Resonance (NMR) spectroscopy, its potential in bio-analytical research is expanding. sigmaaldrich.comsigmaaldrich.com Its high water solubility and the sharp, distinct resonance from its trimethylsilyl (B98337) protons make it an ideal internal standard for quantitative NMR studies of biological fluids and protein solutions. nih.govchemicalbook.com

Emerging research is leveraging these properties to develop more sophisticated bio-analytical tools. The compound's inertness and lack of reactivity with most biological macromolecules are being exploited in the development of new assays and sensor technologies.

Research Focus Areas:

Protein Stabilization: The sulfonate group can interact with proteins in a way that helps to maintain their native conformation in solution, which is critical for structural studies by NMR or X-ray crystallography.

Biosensor Development: The ability to functionalize surfaces with the silyl (B83357) end of the molecule while exposing the charged sulfonate group is a promising strategy for creating biosensors. gelest.com These functionalized surfaces can be used to immobilize proteins, enzymes, or other biomolecules for studying interactions or for catalytical applications in a controlled, non-clinical research environment.

Metabolomics: In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in biological systems, DSS and its deuterated isotopologues (like DSS-d6) are crucial for ensuring the accuracy and reproducibility of NMR-based analyses. sigmaaldrich.comnih.govlgcstandards.com

| Feature | This compound (DSS) | Tetramethylsilane (B1202638) (TMS) |

| Solubility | High water solubility. nih.gov | Insoluble in water. |

| Primary Use | Internal standard for aqueous NMR samples (e.g., proteins, metabolomics). sigmaaldrich.comnih.gov | Internal standard for non-aqueous (organic) NMR solvents. |

| Chemical Shift | Sets the 1H NMR reference at 0 ppm. sigmaaldrich.com | Sets the 1H NMR reference at 0 ppm. |

| Reactivity | Generally inert in biological systems. | Inert. |

Development of Next-Generation Catalytic Systems

The sulfonic acid group is a powerful proton donor, making it an effective acid catalyst for a wide range of chemical transformations. beilstein-journals.org The covalent attachment of a silyl group allows this catalytic function to be integrated into inorganic matrices like silica, leading to the creation of robust, next-generation heterogeneous catalysts. mdpi.comresearchgate.net

Researchers are actively developing novel catalytic systems based on silica functionalized with sulfonic acids. These include:

Mesoporous Silica Catalysts: Using mesoporous silica materials like SBA-15 or MCM-41 as supports provides a high surface area, allowing for a greater density of catalytic sites. mdpi.comresearchgate.net This enhances reaction rates and efficiency.

Silica-Carbon Nanocomposites: The incorporation of carbon into the silica matrix can improve the stability and catalytic activity of the sulfonated material. bohrium.comrsc.org Sulfonated silica/carbon nanocomposites have been successfully used for the hydrolysis of cellulose (B213188) into glucose, a key process in the production of biofuels from biomass. rsc.org

Polymer Brush Hybrids: Another advanced approach involves creating polymer brushes of materials like poly(styrene sulfonic acid) on a silica support. researchgate.net These hybrid materials combine the high catalytic activity of the polymer with the robustness of the silica base. researchgate.net

These advanced catalytic systems are being designed for specific applications, including esterification, hydrolysis, and condensation reactions, which are fundamental in the chemical industry. researchgate.netbohrium.com The ability to tune the properties of the catalyst—by altering the pore size of the support or the length of the tether connecting the sulfonic acid group—offers a pathway to highly selective and efficient catalytic processes. mdpi.com

| Catalyst Type | Support Material | Key Feature | Example Application |

| Sulfonic Acid Functionalized Silica | Amorphous or Mesoporous Silica | High stability and reusability. researchgate.net | Silylation of alcohols. researchgate.net |

| Sulfonated Silica-Carbon Composite | Silica-Carbon Nanocomposite | Enhanced stability and high ionic capacity. bohrium.com | Esterification of acetic acid. bohrium.com |

| Sulfonated Polymer Brush Hybrid | Silica with Polymer Chains | High density of accessible catalytic sites. researchgate.net | Ester hydrolysis. researchgate.net |

Integration into Novel Smart Materials and Responsive Systems

"Smart materials" are materials that can change their properties in response to external stimuli, such as changes in pH, temperature, or light. The distinct chemical functionalities of this compound make it an excellent candidate for incorporation into such systems.

The core concept involves using the trimethylsilyl group (or a trihydroxysilyl group formed after hydrolysis) to anchor the molecule onto a surface or into a polymer matrix. gelest.com The propyl chain acts as a flexible spacer, and the terminal sulfonic acid group provides the "smart" functionality. The sulfonic acid group is strongly acidic and hydrophilic; its charge state is highly dependent on the pH of the surrounding environment.

Potential Applications in Smart Materials:

pH-Responsive Surfaces: Surfaces functionalized with these molecules can change their properties, such as wettability or protein adhesion, in response to pH changes. At low pH, the sulfonic acid is protonated (neutral), while at higher pH, it is deprotonated (negatively charged). This charge switching can be used to control interactions at the surface.

Stimuli-Responsive Membranes: Incorporating this compound into polymer membranes could allow for the creation of "gates" that open or close based on pH. The electrostatic repulsion between charged sulfonate groups at high pH could cause polymer chains to extend, increasing membrane porosity, while at low pH, the lack of charge would allow the chains to collapse, reducing porosity.

Functionalized Nanoparticles: Silica or metal oxide nanoparticles can be functionalized with 3-(trihydroxysilyl)propane-1-sulfonic acid to create stable aqueous dispersions. gelest.com These functionalized particles could serve as building blocks for self-assembling materials or as carriers in various technological applications.

While still an emerging area, the integration of silyl sulfonates into materials science represents a significant future direction, promising the development of novel systems with tunable and responsive properties for a variety of advanced applications.

Q & A

Advanced Research Question

- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the trimethylsilyl group.

- Employ high-purity starting materials and monitor reaction progress via in situ FTIR to detect residual reagents.

- Post-synthesis, lyophilize the product to remove trace solvents and store at -20°C under desiccation. Purity can be confirmed via elemental analysis (>99% by combustion) and ¹H-NMR to verify absence of trimethylsilanol byproducts .

How can the compound’s stability be evaluated under varying experimental conditions (e.g., pH, temperature)?

Advanced Research Question

- Conduct accelerated stability studies: Incubate the compound at pH 2–12 and temperatures from 4°C to 60°C. Monitor degradation via HPLC-UV (λ = 210 nm) and confirm structural integrity using LC-MS.

- In biological matrices (e.g., cell lysates), assess stability by spiking the compound and measuring recovery over time using ¹H-NMR or fluorometric assays .

What methodologies enable precise quantification of this compound in complex biological mixtures?

Advanced Research Question

- NMR-Based Quantification : Add a known quantity of the compound to the sample, integrate its singlet resonance, and compare against a calibration curve generated with KHP .

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column paired with negative-ion mode MS. Employ isotopically labeled internal standards (e.g., ¹³C-DSS) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |